molecular formula C5H6N4O B1290499 3-(Azidomethyl)-5-methyl-1,2-oxazole CAS No. 154016-53-2

3-(Azidomethyl)-5-methyl-1,2-oxazole

Cat. No. B1290499
M. Wt: 138.13 g/mol
InChI Key: RWJOVJVWIVBYKF-UHFFFAOYSA-N
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Description

3-(Azidomethyl)-5-methyl-1,2-oxazole (AMO) is an organic compound belonging to the oxazole family. It is a versatile molecule that has been used in various scientific applications such as organic synthesis, biochemical and physiological research, and drug discovery. AMO is a colorless solid that is soluble in various organic solvents and has a melting point of 78 °C. It is a stable compound and can be stored at room temperature.

Scientific Research Applications

Nucleoside Modification

Summary

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition .

Methods

The compound could be used to synthesize azide-modified nucleosides, which can then be incorporated into oligonucleotides and cellular RNAs .

Results

The outcomes would be the successful synthesis of azide-modified nucleosides and their incorporation into oligonucleotides and cellular RNAs. These modified nucleic acids can then be used in various applications, such as labelling and functionalization .

DNA Sequencing

Summary

The compound could be used in DNA sequencing by synthesis (SBS) using an azido moiety (N3) that has an intense, narrow and unique Raman shift at 2125 cm−1 .

Methods

The compound could be used to synthesize 3′-O-azidomethyl nucleotide reversible terminators, which can then be used in SBS. The azido moiety serves as a label for SBS, and its incorporation and removal can be monitored using surface-enhanced Raman spectroscopy .

Results

The outcomes would be the successful sequencing of DNA using the azido moiety as a label. This approach has the potential to provide an attractive alternative to fluorescence-based SBS .

properties

IUPAC Name

3-(azidomethyl)-5-methyl-1,2-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O/c1-4-2-5(8-10-4)3-7-9-6/h2H,3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWJOVJVWIVBYKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)CN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10634178
Record name 3-(Azidomethyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Azidomethyl)-5-methyl-1,2-oxazole

CAS RN

154016-53-2
Record name 3-(Azidomethyl)-5-methyl-1,2-oxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10634178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Chloromethyl-5-methylisoxazole (500 mg, 3.8 mmol) and sodium azide (494 mg, 7.6 mmol) were heated in DMF (10 ml) at 60° C. for 6 hours. The reaction mixture was diluted with water then extracted with EtOAc. The organic extracts were dried (MgSO4) and the volatiles removed by evaporation to give the title compound (387 mg, 73%) as an oil. NMR (DMSO): 2.40 (s, 3H), 4.48 (s, 2H), 6.28 (s, 1H).
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
494 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
73%

Synthesis routes and methods II

Procedure details

To a solution of the 3-bromomethyl-5-methyl-isoxazole (150 mg, 0.9 mmol) in acetone (1 mL) was added NaN3 (166 mg, 0.26 mmol) at rt. The reaction mixture was then stirred for 48 h. Then, the reaction mixture was poured into water (10 mL) and extracted with EtOAc (3×10 mL) dried and evaporated. The product was chromatographed on silica gel eluting with EtOAc/hexane 1:1 to leave the title compound as a colorless liquid (87 mg, 74%). m/z 138.0 (M).
Quantity
150 mg
Type
reactant
Reaction Step One
Name
Quantity
166 mg
Type
reactant
Reaction Step One
Quantity
1 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
reactant
Reaction Step Two
Yield
74%

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